3-Oxododecanoate (also known as 3-oxolauric acid or beta-ketolauric acid) is a 12-carbon beta-keto fatty acid intermediate central to both microbial and mammalian lipid metabolism [1]. In industrial and academic procurement, its primary value lies in its role as an irreplaceable synthetic precursor. It is the exact building block required to synthesize N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), the master quorum-sensing autoinducer in Pseudomonas aeruginosa, as well as a highly efficient starting material for quinolone-derived antibiotics like Pseudane IX [2]. Buyers prioritize this specific compound over generic fatty acids to ensure precise chain-length matching in receptor-binding assays and to bypass complex multi-step chain elongations in alkaloid synthesis workflows.
Substituting 3-oxododecanoate with non-oxo analogs (such as dodecanoate) or different chain lengths (such as 3-oxodecanoate) fundamentally compromises downstream application viability [1]. The beta-keto group is chemically mandatory for coupling and cyclization reactions in quinolone synthesis; without it, the formation of the alkaloid core fails entirely. Furthermore, in biological applications, the exact 12-carbon chain length is strictly required for high-affinity binding to the Pseudomonas aeruginosa LasR receptor and for specific interactions with mammalian lipid domains [2]. Shorter or longer acyl chains drastically reduce receptor activation and alter membrane partitioning behavior, meaning generic medium-chain keto acids cannot serve as functional equivalents in virulence modeling or autoinducer manufacturing.
3-Oxododecanoate is the exact precursor required to synthesize 3-oxo-C12-HSL, the native high-affinity ligand for the Pseudomonas aeruginosa LasR receptor. When shorter chain analogs like 3-oxodecanoate (C10) are used, the resulting autoinducer exhibits drastically reduced binding affinity and is rapidly outcompeted by the C12 variant at saturation [1].
| Evidence Dimension | LasR Binding Affinity / Receptor Activation |
| Target Compound Data | 3-oxo-C12-HSL (derived from 3-oxododecanoate) provides maximal LasR activation. |
| Comparator Or Baseline | 3-oxo-C10-HSL (derived from 3-oxodecanoate). |
| Quantified Difference | C10 analog acts as a significantly weaker binder and is outcompeted at 20-fold lower concentrations of the C12 ligand. |
| Conditions | High-throughput LasR-mediated GFP reporter assay. |
Procurement of the exact C12 precursor is mandatory for researchers synthesizing native autoinducers to accurately model P. aeruginosa quorum sensing.
Utilizing 3-oxododecanoic acid (via its phenylamide derivative) enables a streamlined 4-step synthesis of the natural antibiotic Pseudane IX. This route achieves a 52% overall yield under mild conditions, bypassing the harsh thermal requirements of traditional synthetic methods [1].
| Evidence Dimension | Reaction Temperature and Overall Yield |
| Target Compound Data | 4-step synthesis yielding 52% overall at room temperature to mild heating. |
| Comparator Or Baseline | Classic Conrad-Limpach reaction precursors. |
| Quantified Difference | Eliminates the need for extreme thermal conditions (270 °C in refluxing diphenyl ether). |
| Conditions | Chemical synthesis of Pseudane IX and its N-oxide. |
Industrial and academic chemists can significantly reduce energy costs and purification complexity by selecting this specific precursor for quinolone synthesis.
The 12-carbon acyl tail provided by 3-oxododecanoate is critical for the unique membrane-disrupting properties of its autoinducer derivative. 3-oxo-C12-HSL specifically incorporates into mammalian plasma membranes, dissolving eukaryotic lipid domains and triggering apoptosis, an effect that shorter chain analogs fail to induce [1].
| Evidence Dimension | Membrane Domain Dissolution |
| Target Compound Data | 3-oxo-C12-HSL induces large-scale lipid remodeling and expels TNF receptor 1 into disordered phases. |
| Comparator Or Baseline | Shorter chain autoinducers (e.g., 3-oxo-C10-HSL). |
| Quantified Difference | The C12 chain uniquely drives spontaneous receptor trimerization and caspase-mediated apoptosis, which shorter chains fail to induce efficiently. |
| Conditions | Di-8-ANEPPS fluorescent sensor in model and cellular membranes. |
For host-pathogen interaction studies, the exact C12 derivative is required to replicate the true virulence mechanisms and membrane interactions of P. aeruginosa.
In metabolomic profiling, 3-oxododecanoate serves as a specific intermediate biomarker for fatty acid biosynthesis (via beta-ketoacyl-ACP synthase II). It must be chromatographically distinguished from its non-oxo counterpart to accurately map metabolic flux and enzyme activity [1].
| Evidence Dimension | Mass Spectrometry Identification |
| Target Compound Data | 3-oxododecanoate (exact mass 214.15 Da) identifies active beta-keto intermediate pools. |
| Comparator Or Baseline | Dodecanoate (lauric acid). |
| Quantified Difference | +14 Da mass shift and distinct chromatographic retention time due to the polar 3-oxo group. |
| Conditions | LC-MS/MS metabolomic profiling of bacterial or human lipid extracts. |
Procurement as an analytical standard ensures accurate quantification of fatty acid biosynthesis intermediates distinct from terminal lipid pools.
As the direct precursor for N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL), 3-oxododecanoate is essential for microbiological studies modeling P. aeruginosa virulence, biofilm formation, and screening for quorum quenching inhibitors [1].
It serves as a highly efficient starting material for the mild-condition synthesis of Pseudane IX and related carboxamide analogs, offering high yields without the extreme thermal requirements of the Conrad-Limpach reaction [2].
It is used to generate the specific C12-HSL required to study bacterial-induced mammalian membrane remodeling, lipid domain dissolution, and subsequent apoptosis pathways [3].
It acts as a critical reference standard in LC-MS/MS workflows to quantify beta-keto fatty acid intermediates and monitor the activity of fatty acid synthase complex enzymes in lipidomics [4].